molecular formula C12H13F2NO2 B2745096 3-(4-(Difluoromethoxy)phenyl)-N,N-dimethylacrylamide CAS No. 832738-01-9

3-(4-(Difluoromethoxy)phenyl)-N,N-dimethylacrylamide

Cat. No.: B2745096
CAS No.: 832738-01-9
M. Wt: 241.23 g/mol
InChI Key: BWMZYULNGCTDMB-UHFFFAOYSA-N
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Description

3-(4-(Difluoromethoxy)phenyl)-N,N-dimethylacrylamide (CAS 832741-15-8) is a high-purity chemical reagent of significant interest in materials science and polymer research. With the molecular formula C12H13F2NO2 and a molecular weight of 241.23 g/mol, this compound features an acrylamide backbone integrated with a difluoromethoxyphenyl group . Researchers utilize this compound as a key building block for synthesizing advanced functional materials, particularly in the development of specialized hydrogels and polymers . Compounds based on the N,N-dimethylacrylamide (DMAA) structure are extensively investigated for creating hydrogels with three-dimensional network structures capable of retaining water and exhibiting remarkable chemical stability . These DMAA-based hydrogels demonstrate significant potential for environmental remediation applications, including the removal of cationic dyes and hazardous heavy metal ions from wastewater through adsorption techniques . The incorporation of the difluoromethoxyphenyl moiety may alter the compound's electronic properties and enhance its metabolic stability, making it valuable for developing materials with tailored characteristics. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c1-15(2)8-7-11(16)9-3-5-10(6-4-9)17-12(13)14/h3-8,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMZYULNGCTDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501177409
Record name 1-[4-(Difluoromethoxy)phenyl]-3-(dimethylamino)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832738-01-9
Record name 1-[4-(Difluoromethoxy)phenyl]-3-(dimethylamino)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832738-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Difluoromethoxy)phenyl]-3-(dimethylamino)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501177409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(4-(Difluoromethoxy)phenyl)-N,N-dimethylacrylamide, a compound with the molecular formula C12H12F2N2O, has garnered attention in recent years for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The compound features a difluoromethoxy group attached to a phenyl ring, along with a dimethylacrylamide moiety. This unique structure may influence its interactions with biological targets, enhancing its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines.
  • Antimicrobial Properties : It has shown potential as an antimicrobial agent against specific pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in disease processes.

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Interaction with Receptors : The difluoromethoxy group may enhance binding affinity to specific receptors, modulating signaling pathways.
  • Enzyme Interaction : It may inhibit enzymes critical for cancer cell metabolism or pathogen survival.
  • Oxidative Stress Modulation : The compound might influence oxidative stress levels within cells, contributing to its protective effects.

Anticancer Studies

A study investigated the effects of this compound on human cancer cell lines. Results indicated:

  • Inhibition of Cell Proliferation : Significant reduction in cell viability was observed in treated cells compared to controls.
  • Induction of Apoptosis : The compound triggered apoptotic pathways, leading to increased cell death in cancerous cells.

Antimicrobial Activity

Research focused on the antimicrobial properties revealed:

  • Broad-Spectrum Activity : The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : It was suggested that the compound disrupts bacterial cell membranes and inhibits essential metabolic processes.

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
AnticancerInhibition of proliferation in cancer cell lines
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Studies

  • Case Study on Cancer Cell Lines
    • Objective: To evaluate the anticancer effects on breast cancer cells.
    • Method: Cells were treated with varying concentrations of the compound.
    • Findings: A dose-dependent decrease in cell viability was noted, alongside increased markers for apoptosis.
  • Case Study on Antimicrobial Efficacy
    • Objective: To assess the antimicrobial activity against E. coli and Staphylococcus aureus.
    • Method: Disc diffusion method was employed to measure inhibition zones.
    • Findings: Significant inhibition zones were observed, indicating strong antimicrobial properties.

Comparison with Similar Compounds

Substituent Effects on Acrylamide Derivatives

(E)-3-(4-(Diethylamino)phenyl)-N,N-dimethylacrylamide (4e)
  • Structure: Features a diethylamino (-N(CH₂CH₃)₂) group instead of difluoromethoxy.
  • Synthesis : Achieved via Pd/S,O-ligand-catalyzed C–H olefination, yielding 77% as a pale yellow solid .
  • Key Difference: The electron-donating diethylamino group may increase solubility in organic solvents compared to the electron-withdrawing difluoromethoxy group.
(Z)-3-((4-(tert-butyl)phenyl)thio)-N,N-dimethylacrylamide (9)
  • Structure : Incorporates a thioether (-S-) linker and a bulky tert-butyl (-C(CH₃)₃) substituent.
  • Synthesis : Part of a series of Z-configured acrylamides, synthesized for regioselective studies .
  • The Z-configuration may alter molecular geometry compared to E-isomers.
3-(Dimethylamino)-N-(4-phenoxyphenyl)acrylamide
  • Structure: Contains a dimethylamino (-N(CH₃)₂) group and a phenoxy (-OPh) substituent.
  • Relevance : Highlights the versatility of dimethylacrylamide in polymer science, though its applications differ from the target compound .
Roflumilast
  • Structure : A benzamide PDE4 inhibitor with a difluoromethoxy group.
  • Key Insight : The difluoromethoxy group in roflumilast contributes to its high potency (IC₅₀ = 0.8 nM in neutrophils) and selectivity, suggesting similar advantages for the target compound in drug design .
N-(4-Dimethylamino 3,5-dinitrophenyl) Acetonitrile
  • Structure: Features nitro (-NO₂) and dimethylamino groups.
  • Relevance : Theoretical studies on such compounds emphasize the role of electron-withdrawing/donating substituents in charge distribution and reactivity .

Q & A

Q. What are the validated synthetic routes for 3-(4-(difluoromethoxy)phenyl)-N,N-dimethylacrylamide, and how can purity be confirmed?

The compound can be synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate carboxylic acid intermediates, followed by amidation with dimethylamine. Key validation steps include:

  • Structural confirmation : Use 1H^1H-NMR to identify protons on the difluoromethoxy group (characteristic split signals near δ 6.5–7.5 ppm) and dimethylamide protons (singlet at δ 2.8–3.2 ppm) .
  • Purity assessment : LC-MS (ESI) with [M+H]+^+ ion matching the calculated molecular weight (e.g., C12_{12}H13_{13}F2_2NO2_2, theoretical m/z 257.09). Discrepancies >0.1% suggest impurities .

Q. Which spectroscopic methods are optimal for characterizing the photophysical properties of this compound?

  • Fluorescence spectroscopy : Optimize conditions at λex_{ex} = 340 nm and λem_{em} = 380 nm in pH 5 buffer (25°C) to maximize fluorescence intensity. Stability over time (>2 hours) indicates minimal photodegradation .
  • IR spectroscopy : Confirm the acrylamide C=O stretch (~1650 cm1^{-1}) and difluoromethoxy C-F vibrations (1100–1250 cm1^{-1}) .

Advanced Research Questions

Q. How can computational methods predict reactivity or optimize reaction conditions for derivatives of this compound?

Employ quantum chemical calculations (e.g., DFT) to model reaction pathways, focusing on:

  • Transition states : Identify energy barriers for acrylamide formation or substituent modifications.
  • Solvent effects : Simulate polar solvents (e.g., DMF) to enhance coupling reaction yields. Cross-validate with experimental data (e.g., reaction yields >80% under optimized conditions) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Use standardized assays (e.g., IC50_{50} measurements in enzyme inhibition studies) with triplicate replicates.
  • Structural analogs : Compare with compounds like N-(4-fluorophenyl)-2-(3-oxo-tetrahydronaphthodiazepinyl)acetamide to isolate the role of the difluoromethoxy group in activity discrepancies .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

  • Systematic substitution : Replace the difluoromethoxy group with methoxy, trifluoromethoxy, or chloro groups.
  • Key metrics : Measure logP (lipophilicity), polar surface area, and binding affinity (e.g., via SPR or ITC). Correlate with bioactivity to identify critical substituents .

Methodological Guidance Table

Research Objective Recommended Methods Key Parameters
Synthesis optimizationDCC/HOBt-mediated coupling, reflux in anhydrous DMFYield (>75%), purity (LC-MS >98%)
Fluorescence characterizationSpectrofluorometry in pH 5 buffer, 25°CLOD = 0.269 mg/L, LOQ = 0.898 mg/L
Computational screeningDFT (B3LYP/6-31G* basis set), transition state analysisΔG‡ < 25 kcal/mol for viable pathways
Bioactivity validationDose-response assays (e.g., MTT for cytotoxicity), SPR for binding kineticsIC50_{50} ± SEM, KD_D < 1 µM for high-affinity targets

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